N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N’-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound with a molecular formula of C24H23N3O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, including the formation of the benzofuran ring, the piperidine ring, and the oxazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of specific functional groups.
Scientific Research Applications
N’-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide include:
- N-{[1-(1-benzofuran-2-ylcarbonyl)-4-piperidinyl]methyl}-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- N-{[1-(1-benzofuran-2-ylcarbonyl)-4-piperidinyl]methyl}-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
Uniqueness
The uniqueness of N’-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c25-18(19(26)22-17-7-10-28-23-17)21-12-13-5-8-24(9-6-13)20(27)16-11-14-3-1-2-4-15(14)29-16/h1-4,7,10-11,13H,5-6,8-9,12H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUCECFUAQDBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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